molecular formula C12H18BrNO B13270384 [(2-Bromo-4-methylphenyl)methyl](1-methoxypropan-2-yl)amine

[(2-Bromo-4-methylphenyl)methyl](1-methoxypropan-2-yl)amine

Cat. No.: B13270384
M. Wt: 272.18 g/mol
InChI Key: WNXSNLALYBJGHV-UHFFFAOYSA-N
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Description

(2-Bromo-4-methylphenyl)methylamine (CAS: 1548526-45-9) is a secondary amine featuring a 2-bromo-4-methylphenyl group attached to a methoxy-substituted propan-2-ylamine backbone. Its molecular formula is C₁₂H₁₈BrNO, with a molecular weight of 272.18 g/mol . The compound is structurally characterized by:

  • A bromine atom at the ortho position and a methyl group at the para position on the aromatic ring.
  • A methoxy group (-OCH₃) on the propan-2-ylamine chain, which may enhance solubility in polar solvents.

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

N-[(2-bromo-4-methylphenyl)methyl]-1-methoxypropan-2-amine

InChI

InChI=1S/C12H18BrNO/c1-9-4-5-11(12(13)6-9)7-14-10(2)8-15-3/h4-6,10,14H,7-8H2,1-3H3

InChI Key

WNXSNLALYBJGHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CNC(C)COC)Br

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-methylphenyl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in ether

Major Products Formed

    Substitution: Iodinated derivatives

    Oxidation: Ketones or aldehydes

    Reduction: Amines or alcohols

Mechanism of Action

Comparison with Similar Compounds

2-Bromo-N-(2-bromo-4-methylphenyl)-4-methylaniline (C₁₄H₁₃Br₂N, MW: 355.07 g/mol)

  • Structural Differences : Contains two bromine atoms on the aromatic ring and an aniline (primary amine) core instead of a secondary amine.
  • Implications: Higher molecular weight and greater steric bulk due to dual bromine substituents. Likely lower solubility in polar solvents compared to the target compound due to the absence of a methoxy group. Potential use in polymer chemistry or as a ligand in coordination complexes.

(4-Chloro-3-fluorophenyl)methylamine (C₁₁H₁₅ClFNO, MW: 231.69 g/mol)

  • Structural Differences : Substitutes bromine with chlorine and fluorine at the para and meta positions, respectively.
  • Implications: Lower molecular weight and altered electronic effects (Cl and F are less electron-withdrawing than Br). May exhibit enhanced reactivity in nucleophilic aromatic substitution compared to the brominated analog. Potential applications in agrochemicals due to halogen diversity.

1-(2-Bromo-5-methylphenyl)-2-methylpropan-2-ylamine (C₁₂H₁₈BrN, MW: 256.18 g/mol)

  • Structural Differences : Lacks a methoxy group but includes a branched methylpropan-2-ylamine chain.
  • Implications :
    • Reduced polarity compared to the target compound, likely decreasing solubility in aqueous media.
    • The absence of a methoxy group may increase basicity due to reduced electron-donating effects.

Benzyl(1-methoxypropan-2-yl)amine (C₁₁H₁₇NO, MW: 179.26 g/mol)

  • Structural Differences : Replaces the brominated aromatic ring with a simple benzyl group.
  • Likely higher solubility in nonpolar solvents, making it suitable for organic synthesis intermediates.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
(2-Bromo-4-methylphenyl)methylamine C₁₂H₁₈BrNO 272.18 2-Br, 4-CH₃, methoxy Pharmaceuticals, Suzuki coupling
2-Bromo-N-(2-bromo-4-methylphenyl)-4-methylaniline C₁₄H₁₃Br₂N 355.07 2-Br, 4-CH₃ (dual substitution) Polymer chemistry, Ligands
(4-Chloro-3-fluorophenyl)methylamine C₁₁H₁₅ClFNO 231.69 4-Cl, 3-F, methoxy Agrochemicals, Catalysis
1-(2-Bromo-5-methylphenyl)-2-methylpropan-2-ylamine C₁₂H₁₈BrN 256.18 2-Br, 5-CH₃, branched chain Organic synthesis
Benzyl(1-methoxypropan-2-yl)amine C₁₁H₁₇NO 179.26 Benzyl, methoxy Solubility-enhanced intermediates

Research Implications and Gaps

  • Solubility: The methoxy group likely improves solubility in polar solvents compared to non-oxygenated analogs, though experimental validation is needed .
  • Applications : Structural analogs with halogen diversity (Cl, F) show promise in agrochemicals, suggesting the target compound could be tailored for similar uses .

Limitations : The evidence lacks direct data on the target compound’s reactivity, stability, or biological activity. Further studies on its synthetic utility, spectroscopic properties, and toxicity are recommended.

Biological Activity

(2-Bromo-4-methylphenyl)methylamine is a substituted amine with significant potential in biological applications due to its unique structural features. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (2-Bromo-4-methylphenyl)methylamine is C₁₂H₁₈BrNO, with a molecular weight of 272.18 g/mol. Its structure includes a brominated aromatic ring and a methoxypropan-2-yl group, contributing to its biological reactivity.

PropertyValue
Molecular FormulaC₁₂H₁₈BrNO
Molecular Weight272.18 g/mol
IUPAC NameN-[(2-bromo-4-methylphenyl)methyl]-1-methoxypropan-2-amine
InChI KeyWNXSNLALYBJGHV-UHFFFAOYSA-N
Canonical SMILESCC1=CC(=C(C=C1)CNC(C)COC)Br

Synthesis Methods

The synthesis of (2-Bromo-4-methylphenyl)methylamine typically involves the bromination of 4-methylphenylmethylamine, followed by reaction with 1-methoxypropan-2-ylamine. Various methods can be employed to optimize yield and purity, including controlled conditions for large-scale production.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of compounds structurally similar to (2-Bromo-4-methylphenyl)methylamine. For instance, derivatives exhibiting C-2 amine substitutions demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/mL . The mechanism of action involves compromising bacterial cell membrane integrity, leading to cell lysis and death.

Structure–Activity Relationships (SAR)

The unique combination of bromine and amine groups in similar compounds suggests that modifications can significantly influence biological activity. For example:

Compound NameStructural FeaturesNotable Biological Activity
4-MethylphenylmethanolAromatic ring, hydroxymethyl groupAntioxidant properties
4-BromoanilineBromine-substituted anilineAnti-cancer activity
1-(4-Methylphenyl)-N,N-dimethylmethanamineDimethylated amineCNS stimulant effects

These variations indicate that substitution patterns can lead to different biological activities and chemical reactivities, providing insights into the design of new therapeutic agents.

In Vivo Efficacy

A study investigating the in vivo efficacy of a compound closely related to (2-Bromo-4-methylphenyl)methylamine demonstrated potent antibacterial effects against MRSA in murine models. The compound not only effectively reduced bacterial load but also exhibited low cytotoxicity towards host cells . These findings underscore the potential for developing new antibiotics based on this structural class.

Mechanistic Insights

Mechanistic studies reveal that compounds like (2-Bromo-4-methylphenyl)methylamine may interact with specific molecular targets, modulating enzyme activities or receptor binding. Such interactions are critical for understanding their pharmacological profiles and optimizing their therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for (2-Bromo-4-methylphenyl)methylamine?

The synthesis typically involves nucleophilic substitution or reductive amination. For example:

  • React (2-bromo-4-methylphenyl)methylamine with 1-methoxypropan-2-yl chloride under basic conditions (e.g., K₂CO₃ in DMF) to facilitate alkylation.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (>98%) .
  • Key considerations : Control reaction temperature (40–60°C) to minimize side reactions like over-alkylation. Monitor progress via TLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine’s deshielding effect at C2, methoxy group at δ ~3.3 ppm) .
  • FTIR : Identify amine N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 272.18 .
  • X-ray Crystallography (if crystalline): Use SHELXL for structure refinement .

Q. How does the compound’s stability vary under different storage conditions?

  • Store under inert gas (N₂/Ar) at –20°C to prevent degradation.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to assess decomposition products (e.g., oxidative deamination) .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The 2-bromo group enables participation in palladium-catalyzed couplings (e.g., Suzuki-Miyaura with aryl boronic acids).

  • Method : Use Pd(PPh₃)₄ (5 mol%), K₂CO₃, in toluene/ethanol (3:1) at 80°C. Monitor regioselectivity via LC-MS .
  • Data contradiction : Lower yields (<50%) observed vs. non-brominated analogs due to steric hindrance. Optimize ligand choice (e.g., XPhos) to improve efficiency .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Docking studies : Use AutoDock Vina to model binding to serotonin receptors (5-HT₂A). Prioritize poses with ΔG < –7 kcal/mol.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • Validation : Compare with experimental IC₅₀ values from radioligand binding assays .

Q. How can contradictions in reported biological activity data be resolved?

  • Case study : Discrepancies in antimicrobial activity (MIC ranging 8–32 µg/mL) may arise from assay variability (e.g., broth microdilution vs. agar diffusion).
  • Solution : Standardize protocols (CLSI guidelines) and validate compound purity (>99% via HPLC) .

Methodological Tables

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageReference
Reductive amination6595Mild conditions
Nucleophilic substitution7898Scalability

Q. Table 2: Spectroscopic Data

TechniqueKey Peaks/DataFunctional Group Confirmed
¹H NMR (CDCl₃)δ 2.35 (s, CH₃), 3.28 (m, OCH₃)Methyl, methoxy
FTIR3300 cm⁻¹ (N-H), 600 cm⁻¹ (C-Br)Amine, bromine

Key Research Gaps and Recommendations

  • Structural analogs : Compare with [(4-Bromo-2-methylphenyl)methyl]amine derivatives to assess electronic effects on reactivity .
  • Toxicity profiling : Conduct Ames tests and hepatocyte viability assays to evaluate safety for pharmacological use .

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